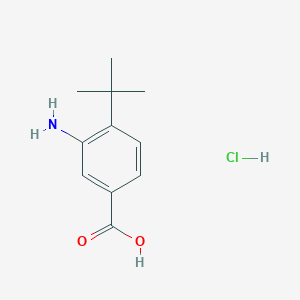![molecular formula C12H13F3N2O2 B1448722 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide CAS No. 1803595-02-9](/img/structure/B1448722.png)
2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide
Descripción general
Descripción
2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide is a chemical compound with the CAS Number: 1803595-02-9 . It has a molecular weight of 274.24 and is used in scientific research due to its unique structure. This compound finds diverse applications, including drug discovery, catalyst development, and material synthesis.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is at room temperature .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
One of the primary applications of 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide and related compounds is in synthetic chemistry, where these molecules serve as intermediates in the synthesis of complex organic compounds. For example, reactions with magnesiated bases have been used to deprotonate substituted pyridines, leading to the formation of 2,3-disubstituted pyridines with useful carboxylic acid- or amino-derived functions at C2. This process illustrates the compound's utility in constructing molecules with specific structural features (Bonnet et al., 2001).
Spectroscopic and Computational Studies
This compound has been the subject of detailed spectroscopic and computational analyses to understand its structural, electrical, and chemical properties. Studies have included conformational analysis, FT-IR and FT-Raman spectroscopy, NMR, UV–Visible analysis, and HOMO-LUMO energy evaluations. These investigations provide insights into the molecule's electronic structure and reactivity, which are crucial for designing new materials and understanding biological interactions (Aayisha et al., 2019).
Molecular Docking Studies
Molecular docking studies have highlighted the compound's potential role in binding to proteins, demonstrating its relevance in medicinal chemistry and drug design. For instance, the inhibition of Glutathione thiolesterase by derivatives of this compound suggests its utility in targeting specific enzymatic pathways. Such studies are pivotal in drug discovery, providing a basis for the development of new therapeutics with specific biological activities (Aayisha et al., 2019).
Reactions with Acyl Isocyanates
Research has also delved into the reactions of this compound with acyl isocyanates, exploring the formation of novel organic compounds. Such reactions are significant in synthetic organic chemistry, offering pathways to new compounds with potential applications in materials science and pharmaceuticals (Arbuzov et al., 1975).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-(2,2,2-trifluoroacetyl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-8-6-16-5-4-7(8)9(18)12(13,14)15/h4-6H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFGXTWUSEXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride](/img/structure/B1448646.png)

![1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole](/img/structure/B1448648.png)








![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)